3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine
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Overview
Description
3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused imidazo-pyridine ring system with a methoxy group at the 3-position, a methyl group at the 5-position, and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis in an industrial context can also reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 3-hydroxy-5-methyl-2-phenylimidazo[1,2-a]pyridine.
Reduction: Formation of partially or fully reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including tuberculosis.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), by binding to the active site and preventing the conversion of arachidonic acid to inflammatory mediators . This inhibition can lead to anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Zolpidem: A sedative that also contains the imidazo[1,2-a]pyridine core.
Alpidem: An anxiolytic drug with a similar structure.
Saripidem: Another sedative with the imidazo[1,2-a]pyridine scaffold.
Uniqueness: 3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
89192-99-4 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O/c1-11-7-6-10-13-16-14(15(18-2)17(11)13)12-8-4-3-5-9-12/h3-10H,1-2H3 |
InChI Key |
UXPDZGVMMYKVFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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